5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol
Overview
Description
5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol is an organofluorine compound that features a trifluoromethyl group attached to a benzothiazole ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts distinct physicochemical characteristics, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol typically involves the introduction of the trifluoromethyl group onto a benzothiazole scaffold. One common method is the trifluoromethylation of 2-mercaptobenzothiazole using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a base like cesium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic systems and optimized reaction conditions can further improve the yield and purity of the product. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction parameters are also employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding benzothiazole derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzothiazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of fluorinated compounds and as a reagent in various organic transformations.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The benzothiazole ring can interact with active sites of enzymes, leading to inhibition or activation of their functions .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-2-mercaptobenzothiazole
- 5-(Trifluoromethyl)-1,3-benzoxazole-2-thiol
- 5-(Trifluoromethyl)-1,3-benzimidazole-2-thiol
Uniqueness
5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol is unique due to the presence of both the trifluoromethyl group and the benzothiazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential for diverse applications in various fields .
Properties
IUPAC Name |
5-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS2/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRUWESABPZMRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350684 | |
Record name | 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23420-87-3 | |
Record name | 5-(Trifluoromethyl)-2(3H)-benzothiazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23420-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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